![molecular formula C12H14O3S B14314251 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one CAS No. 111017-49-3](/img/structure/B14314251.png)
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is an organic compound with a complex structure that includes a tetrahydrofuran ring and a methoxyphenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one typically involves the condensation of 4-methoxyphenylthiol with a suitable tetrahydrofuran derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a tetrahydrofuran derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxyphenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Neuroprotective Effects: It may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways.
Antidepressant-like Activity: The compound’s antidepressant-like effects are thought to be mediated through the inhibition of monoamine oxidase A (MAO-A) and the involvement of serotonergic and nitric oxide pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-Methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Similar structure with a thiadiazole ring instead of a tetrahydrofuran ring.
4-[(4-Methoxyphenyl)thio]methyl-2-oxazolidinone: Contains an oxazolidinone ring instead of a tetrahydrofuran ring.
Uniqueness
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is unique due to its specific combination of a tetrahydrofuran ring and a methoxyphenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
111017-49-3 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)sulfanylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-14-9-2-5-11(6-3-9)16-8-10-4-7-12(13)15-10/h2-3,5-6,10H,4,7-8H2,1H3 |
Clave InChI |
NRTPMMPBICWKDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SCC2CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



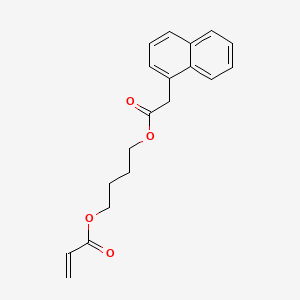
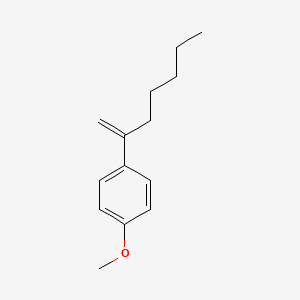

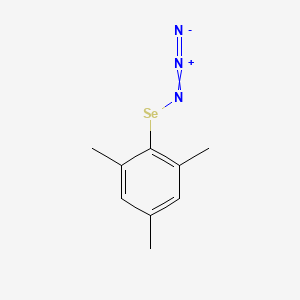
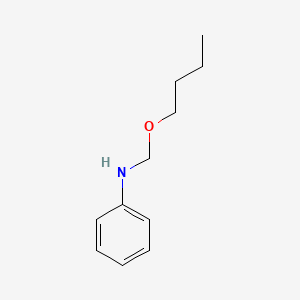
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
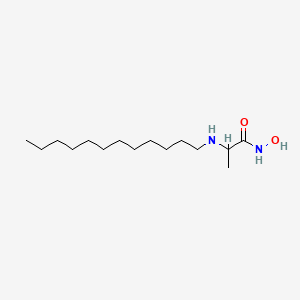
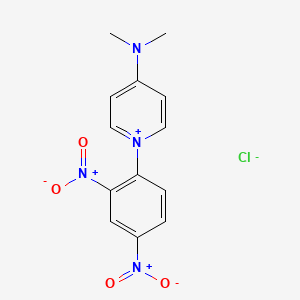
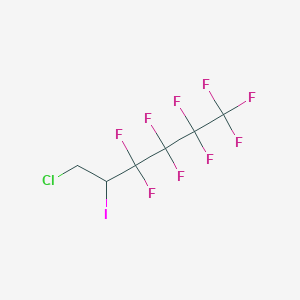

![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
